![molecular formula C19H23N3O2S B13357056 N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357056.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could have interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide” likely involves multiple steps, including the formation of the quinoline ring, introduction of the methoxy and methyl groups, and the attachment of the cyano and sulfanylacetamide groups. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve cyclization reactions using appropriate precursors.
Introduction of Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions.
Attachment of Cyano Group: This might involve nucleophilic substitution reactions.
Formation of Sulfanylacetamide: This could involve thiolation and subsequent amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions might target the cyano group or other functional groups.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities.
Industry
Industrial applications might include its use as an intermediate in the synthesis of other valuable compounds or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific enzymes, receptors, or other molecular targets. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide: might be compared with other quinoline derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of the compound could be highlighted by its specific combination of functional groups, which might confer unique chemical properties or biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C19H23N3O2S |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-(2-cyano-3-methylbutan-2-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H23N3O2S/c1-12(2)19(4,11-20)22-17(23)10-25-18-8-13(3)15-7-6-14(24-5)9-16(15)21-18/h6-9,12H,10H2,1-5H3,(H,22,23) |
Clave InChI |
DIMIETLBCOOBFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC(C)(C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)
![3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13356990.png)

![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
![Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13357003.png)
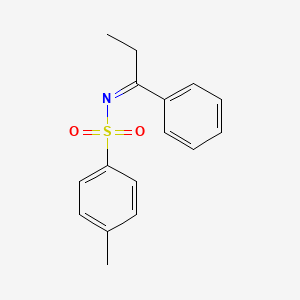
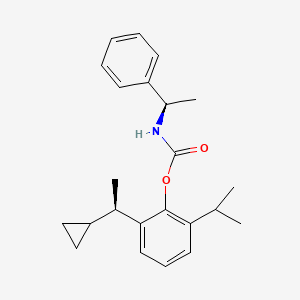
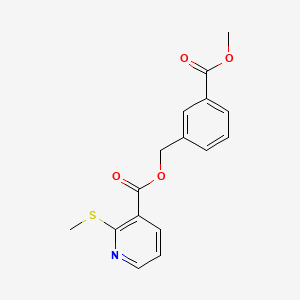
![6-[(4-Chlorophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357019.png)
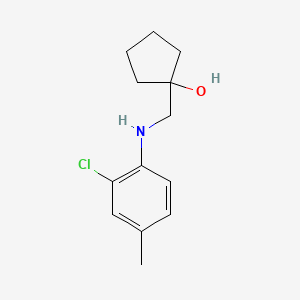
![Ethyl 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2,6-dimethoxyphenyl carbonate](/img/structure/B13357031.png)
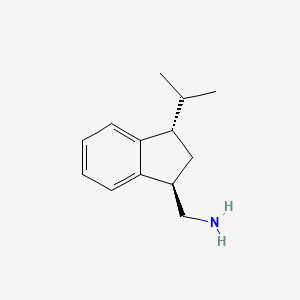
![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
